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Introduction
Crinecerfont hydrochloride (also known as NBI-74788 or SSR-125543A) is a first-in-class,

orally active, non-peptide, selective corticotropin-releasing factor type 1 (CRF1) receptor

antagonist.[1][2][3] It is developed for the treatment of classic congenital adrenal hyperplasia

(CAH) due to 21-hydroxylase deficiency.[4] In patients with CAH, deficient cortisol production

leads to a loss of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting

in chronic overstimulation by corticotropin-releasing factor (CRF) and excessive secretion of

adrenocorticotropic hormone (ACTH).[5] This, in turn, drives adrenal hyperplasia and the

overproduction of adrenal androgens.[6] Crinecerfont aims to normalize adrenal androgen

levels by targeting the HPA axis at the level of the pituitary, thereby allowing for the reduction of

supraphysiologic glucocorticoid doses that are often required for androgen control and are

associated with significant long-term morbidities.[6][7]

Mechanism of Action
Crinecerfont functions as a selective antagonist of the CRF1 receptor, which is highly abundant

in the anterior pituitary.[8] In the HPA axis, CRF secreted by the hypothalamus binds to CRF1

receptors on pituitary corticotrophs, stimulating the synthesis and release of ACTH.[9] By

competitively blocking this binding, crinecerfont directly inhibits ACTH secretion.[10] This

reduction in ACTH leads to decreased stimulation of the adrenal glands, thereby diminishing

the production of adrenal androgens and their precursors, such as 17-hydroxyprogesterone
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(17OHP) and androstenedione.[8][10] This mechanism of action is independent of

glucocorticoids and targets a key upstream driver of androgen excess in CAH.[11]
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Caption: Mechanism of Action of Crinecerfont in Congenital Adrenal Hyperplasia.

Pharmacodynamics
Crinecerfont demonstrates potent and selective antagonism at the CRF1 receptor. Preclinical

studies established its high affinity for human CRF1 receptors. Clinical studies in patients with

CAH have consistently shown that treatment with crinecerfont leads to clinically meaningful

reductions in key biomarkers of adrenal androgen production.

Table 1: Receptor Binding Affinity
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Receptor/Protein Parameter Value Species

CRF1 Receptor pKi 8.73 Human (cloned)

CRF1 Receptor pKi 9.08 Human (native)

CRF2α Receptor Selectivity >1000-fold vs CRF1 Human

CRF Binding Protein Selectivity >1000-fold vs CRF1 Human

Source:[12][13]

Table 2: Pharmacodynamic Effects on Hormones in
Phase 2 Studies

Population Hormone
Median Percent Reduction
from Baseline

Adults (100 mg BID, 14 days) ACTH -66%

17OHP -64%

Androstenedione -64%

Adolescents (50 mg BID, 14

days)
ACTH -57%

17OHP -69%

Androstenedione -58%

Testosterone (females only) -76.2%

Source:[5][14]

Pharmacokinetics
Crinecerfont is administered orally and is metabolized primarily by the hepatic cytochrome

P450 system. Its pharmacokinetic profile supports twice-daily dosing.
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Table 3: Summary of Pharmacokinetic Parameters in
Adults

Parameter Value

Absorption

Tmax (Peak Plasma Time) ~4 hours

Steady State Achieved ~7 days

Distribution

Apparent Volume of Distribution (Vd/F) 852 L

Plasma Protein Binding ≥99.9%

Metabolism

Primary Metabolic Pathway CYP3A4

Secondary Metabolic Pathway CYP2B6 (lesser extent)

Minor Contributions CYP2C8, CYP2C19

Active Metabolite
M6 (similar affinity for CRF1, not expected to

contribute significantly to activity)

Elimination

Apparent Clearance (CL/F) 3.5 L/h

Elimination Half-life (t½) ~14 hours

Route of Excretion Feces (~47.3%), Urine (~2%)

Source: DrugBank Online, Drugs.com

Monograph.[15]

Clinical Efficacy (Phase 3 CAHtalyst Program)
The efficacy of crinecerfont was established in two pivotal, randomized, double-blind, placebo-

controlled Phase 3 trials: CAHtalyst Adult and CAHtalyst Pediatric.
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Table 4: Key Efficacy Endpoints from Phase 3 CAHtalyst
Trials

Trial Endpoint
Crinecerfont
Group

Placebo Group P-value

CAHtalyst Adult

(N=182)

Primary: %

change in daily

glucocorticoid

(GC) dose from

baseline to Week

24

-27.3% -10.3% <0.001

Key Secondary:

% of patients

achieving

physiologic GC

dose at Week 24

63% 18% <0.001

Change in

androstenedione

from baseline to

Week 4 (ng/dL)

-299 +45.5 <0.001

CAHtalyst

Pediatric

(N=103)

Primary: Change

in

androstenedione

from baseline to

Week 4 (ng/dL)

-197 +71 <0.001

Key Secondary:

% change in

daily GC dose

from baseline to

Week 28

-18.0% +5.6% <0.001

Source:[9][12]

[16]
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of

pharmacological data. While specific proprietary protocols are not publicly available, the

following sections describe the standard methodologies employed for key experiments based

on published trial designs and established bioanalytical techniques.

CRF1 Receptor Binding Assay (Representative Protocol)
This protocol describes a standard radioligand binding assay to determine the affinity of a test

compound (e.g., crinecerfont) for the CRF1 receptor.

Source of Receptor: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO)

expressing the recombinant human CRF1 receptor.

Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-Tyr-Ovine CRF, a high-affinity CRF1 receptor agonist.

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA),

MgCl₂, and a protease inhibitor cocktail.

Procedure:

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of

the radioligand and varying concentrations of the unlabeled test compound (crinecerfont).

Competition: The test compound competes with the radioligand for binding to the CRF1

receptor.

Separation: After incubation to equilibrium (e.g., 60-90 minutes at room temperature), the

reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C)

using a cell harvester. This separates the membrane-bound radioligand from the free

radioligand.

Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-

specifically bound radioactivity.

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
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Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-

response curve. The IC₅₀ (the concentration of the compound that inhibits 50% of the

specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated

from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

Hormone Quantification by UPLC-MS/MS
(Representative Protocol)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid

hormone quantification in clinical trials due to its high specificity and sensitivity, avoiding the

cross-reactivity issues common with immunoassays.

Sample Preparation:

Internal Standard: A stable isotope-labeled internal standard (e.g., [²H₈] 17-OHP, [²H₇]

Androstenedione) is added to a small volume (50-100 µL) of serum, calibrator, or quality

control sample.[15]

Extraction: Steroids are extracted from the serum matrix using liquid-liquid extraction

(LLE) with an organic solvent like methyl-tert-butyl-ether (MTBE) or solid-phase extraction

(SPE).[15]

Evaporation & Reconstitution: The organic layer is evaporated to dryness under a stream

of nitrogen. The residue is reconstituted in a small volume of a mobile phase-compatible

solution (e.g., 45% methanol).[15]

Chromatography (UPLC):

System: An ultra-performance liquid chromatography (UPLC) system (e.g., Waters

ACQUITY).[15]

Column: A reverse-phase column designed for steroid separation (e.g., ACQUITY UPLC

HSS T3, 1.8 µm).[15]

Mobile Phase: A gradient of two solvents, such as water with a formic acid modifier

(Mobile Phase A) and methanol or acetonitrile with a formic acid modifier (Mobile Phase

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6311459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311459/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1515424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B), is used to separate the analytes.

Mass Spectrometry (MS/MS):

System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ MS).[15]

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific

precursor-to-product ion transitions are monitored for each analyte and its internal

standard, ensuring high selectivity and accurate quantification.

Data Analysis: A calibration curve is generated by plotting the peak area ratio

(analyte/internal standard) against the known concentrations of the calibrators. The

concentrations of the unknown samples are interpolated from this curve.

Phase 3 Clinical Trial Protocol (CAHtalyst Adult -
NCT04490915)
This protocol outlines the design of the pivotal study that evaluated the efficacy and safety of

crinecerfont in adults with classic CAH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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